8-Azido-octanoyl-OSu
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Overview
Description
8-Azido-octanoyl-OSu is a chemical compound that contains an azide group. It is commonly used as a reagent in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation . The compound serves as a building block to introduce the 8-azidooctanoic acid fragment, which can be further modified using click chemistry techniques .
Mechanism of Action
Target of Action
8-Azido-octanoyl-OSu is a click chemistry reagent . It is used as a building block to introduce the 8-azidooctanoic acid fragment . This fragment is used for further modifications using Click-chemistry (CuAAC), as a protected aminogroup . The primary targets of this compound are therefore the biomolecules that it is designed to label or modify.
Mode of Action
The compound interacts with its targets through a process known as click chemistry . This is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together. This is achieved through the use of the azide group present in the compound, which reacts with a corresponding alkyne group on the target molecule in the presence of a copper catalyst .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific biomolecules it is used to modify. The primary pathway involved is theclick chemistry reaction (CuAAC), which allows for the introduction of the 8-azidooctanoic acid fragment onto the target molecule .
Result of Action
The result of the action of this compound is the modification of the target biomolecules . This can be used for a variety of purposes, such as labeling proteins, nucleic acids, or sugars for further study .
Action Environment
The action of this compound is influenced by the presence of a copper catalyst , which is necessary for the click chemistry reaction to occur . Other environmental factors that could influence its action include the concentration of the target biomolecules and the conditions under which the reaction is carried out.
Biochemical Analysis
Biochemical Properties
The 8-Azido-octanoyl-OSu compound plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the azide group present in the compound
Cellular Effects
It is known to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its use as a building block to introduce the 8-azidooctanoic acid fragment . This fragment can be used for further modifications using Click-chemistry (CuAAC), as a protected aminogroup, or in physico-chemical investigations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azido-octanoyl-OSu typically involves the reaction of 8-azidooctanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
8-Azido-octanoyl-OSu undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne in the presence of a copper catalyst.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a metal catalyst and involves the reaction of the azide group with a strained alkyne such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as the copper source and reducing agent, respectively.
Major Products Formed
Scientific Research Applications
8-Azido-octanoyl-OSu has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in click chemistry for the synthesis of complex molecules and bioconjugates.
Medicine: It is employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: The compound is used in the production of functionalized materials and polymers.
Comparison with Similar Compounds
Similar Compounds
8-Azidooctanoic acid: This compound is a precursor to 8-Azido-octanoyl-OSu and is used in similar click chemistry applications.
N-hydroxysuccinimide (NHS) esters: These compounds are commonly used in bioconjugation reactions to activate carboxylic acids for coupling with amines.
Uniqueness
This compound is unique due to its dual functionality: the azide group allows for click chemistry reactions, while the NHS ester enables coupling with amines. This dual functionality makes it a versatile reagent for a wide range of applications in chemistry, biology, and medicine .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 8-azidooctanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c13-15-14-9-5-3-1-2-4-6-12(19)20-16-10(17)7-8-11(16)18/h1-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGZLUIWAPDNRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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